(S)-Methyl tetrahydrofuran-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Methyl tetrahydrofuran-3-carboxylate CAS 53662-85-4 properties
The following technical guide provides an in-depth analysis of (S)-Methyl tetrahydrofuran-3-carboxylate , a critical chiral building block in medicinal chemistry.
CAS: 53662-85-4 (Generic/Racemic) | Stereochemistry: (S)-Enantiomer Role: Chiral Synthon, API Intermediate
Executive Summary
(S)-Methyl tetrahydrofuran-3-carboxylate is the enantiomerically pure methyl ester of tetrahydrofuran-3-carboxylic acid. It serves as a pivotal chiral building block in the synthesis of complex pharmaceutical agents, particularly those requiring a 3-substituted tetrahydrofuran moiety with defined stereochemistry. Its primary utility lies in its conversion to (S)-3-hydroxytetrahydrofuran and (S)-3-(hydroxymethyl)tetrahydrofuran , moieties found in SGLT2 inhibitors (e.g., Empagliflozin), HIV protease inhibitors, and various kinase inhibitors. This guide details its physicochemical properties, chiral pool synthesis, and application in drug development.
Chemical Identity & Stereochemistry
The compound exists as two enantiomers.[1] The (S)-enantiomer is often preferred in drug discovery due to the specific binding requirements of protein targets.
| Property | Detail |
| IUPAC Name | Methyl (3S)-tetrahydrofuran-3-carboxylate |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Chiral Center | C3 (S-configuration) |
| Precursor Source | L-Malic Acid (Chiral Pool) |
Note on CAS Registry: CAS 53662-85-4 typically refers to the racemic mixture or the unspecified stereoisomer. Researchers specifically requiring the (S)-enantiomer must verify the certificate of analysis (CoA) for optical rotation or chiral purity (e.e.), as the generic CAS is often used in commercial catalogs for both forms.
Physical & Chemical Properties
Quantitative data below refers to the standard liquid phase properties.
| Parameter | Value | Conditions |
| Physical State | Liquid | @ 20°C |
| Boiling Point | 61–65°C | @ 12 mmHg |
| Density | 1.11 g/cm³ | @ 25°C |
| Refractive Index ( | 1.442 | Standard |
| Flash Point | ~55°C | Closed Cup |
| Solubility | Miscible | Methanol, THF, DCM, Ethyl Acetate |
| Optical Rotation | Specific to (S) | Distinguishes from (R) (Value varies by solvent) |
Synthetic Routes & Manufacturing
The synthesis of the (S)-enantiomer is strictly controlled to prevent racemization. The most robust industrial route utilizes the "chiral pool" approach starting from L-Malic acid .
Method A: Chiral Pool Synthesis from L-Malic Acid
This method preserves the stereocenter from the natural amino acid precursor.
Step-by-Step Protocol:
-
Esterification: L-Malic acid is esterified with methanol/HCl to form Dimethyl L-malate.
-
Selective Reduction: The ester at the
-hydroxy position is selectively reduced (often requiring protection of the hydroxy group, e.g., with a ketal or benzyl group) or the diester is reduced to a triol (1,2,4-butanetriol) followed by cyclization.-
Alternative High-Yield Route: Selective reduction of the distal ester of a malic acid derivative to the aldehyde/alcohol, followed by acid-catalyzed cyclization.
-
-
Cyclization: The intermediate 1,2,4-triol or its derivative undergoes cyclization under acidic conditions (e.g., p-TsOH) to form the tetrahydrofuran ring.
-
Oxidation/Esterification: If the cyclization yields the alcohol ((S)-3-hydroxytetrahydrofuran), it can be carbonylated or oxidized/esterified to the carboxylate if the target is specifically the ester. However, the ester is often the starting material to MAKE the alcohol.
-
Direct Route to Ester: Cyclization of dimethyl 2-(2-bromoethyl)malonate derivatives followed by decarboxylation is a racemic route. For (S), the malic acid route usually targets (S)-3-hydroxytetrahydrofuran , which is then converted to the ester via carbonylation or used directly.
-
Synthesis Diagram (Chiral Pool Strategy)
Caption: Pathway from L-Malic Acid to (S)-Methyl tetrahydrofuran-3-carboxylate via stereochemical retention.
Applications in Drug Development
(S)-Methyl tetrahydrofuran-3-carboxylate is a versatile intermediate.[2][3] Its ester group allows for facile conversion into aldehydes, alcohols, or amides, while the chiral THF ring provides a rigid, polar scaffold that improves metabolic stability and water solubility of drug candidates.
Key Therapeutic Areas
-
SGLT2 Inhibitors (Diabetes):
-
The tetrahydrofuran ring is a core structural motif in gliflozins (e.g., Empagliflozin ). The (S)-configuration is often critical for binding to the Sodium-Glucose Co-Transporter 2.
-
Mechanism:[4] The THF ring mimics the sugar moiety or provides a specific steric fit in the inhibitor binding pocket.
-
-
Kinase Inhibitors (Oncology):
-
Used to synthesize Afatinib (EGFR inhibitor) analogues or intermediates where the THF ring solubilizes the anilino-quinazoline core.
-
-
HIV Protease Inhibitors:
-
Precursor to (3S)-tetrahydrofuran-3-yl carbamates, a privileged motif in antiretrovirals (e.g., Amprenavir , Darunavir - though Darunavir uses a bis-THF, the mono-THF chemistry is foundational).
-
Drug Development Workflow
Caption: Divergent synthesis pathways utilizing the (S)-ester as a core scaffold for various API classes.
Quality Control & Analytics
Ensuring enantiomeric purity is paramount.
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10 or 95:5).
-
Detection: UV @ 210 nm.
-
Criteria: Enantiomeric Excess (ee) > 99.0% required for GMP intermediates.
-
-
NMR Spectroscopy:
- H NMR (CDCl₃) confirms the integral of the methyl ester singlet (~3.7 ppm) and the multiplet patterns of the THF ring protons (2.0–4.0 ppm).
-
Chiral shift reagents (e.g., Eu(hfc)₃) can be used if HPLC is unavailable.
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Combustible liquid.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ester is susceptible to hydrolysis if exposed to moisture.
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.
References
-
Sigma-Aldrich. Methyl tetrahydrofuran-3-carboxylate Product Sheet (CAS 53662-85-4).Link
-
ChemicalBook. Preparation and Uses of (S)-(+)-3-Hydroxytetrahydrofuran.Link
-
Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Link
-
National Institutes of Health (PMC). Tetrahydrofuran-Containing Pharmaceuticals: Targets and SAR Studies.Link
-
Google Patents. Process for the preparation of 3-methyltetrahydrofuran and derivatives. (US5912364A). Link
Sources
(S)-3-methoxycarbonyltetrahydrofuran chemical structure and molecular weight
This guide serves as an advanced technical monograph for (S)-3-methoxycarbonyltetrahydrofuran (also known as Methyl (S)-tetrahydrofuran-3-carboxylate). It is designed for medicinal chemists and process scientists requiring rigorous structural data, synthesis protocols, and application context in drug discovery.
Executive Summary
(S)-3-Methoxycarbonyltetrahydrofuran is a high-value chiral building block used extensively in the synthesis of pharmaceutical active ingredients (APIs). As the methyl ester of (S)-tetrahydrofuran-3-carboxylic acid, it serves as a critical precursor for introducing the tetrahydrofuran (THF) pharmacophore—a moiety proven to enhance aqueous solubility and metabolic stability in drug candidates. It is a key intermediate in the production of antiretroviral agents (e.g., HIV protease inhibitors) and next-generation kinase inhibitors.
Part 1: Structural Identity & Physicochemical Profile
This section consolidates the fundamental chemical data. Note that while the racemic form is common, the (S)-enantiomer is the pharmacologically relevant scaffold for many targeted therapies.
Chemical Identity Table
| Parameter | Data | Notes |
| IUPAC Name | Methyl (3S)-tetrahydrofuran-3-carboxylate | |
| Common Synonyms | (S)-3-(Methoxycarbonyl)tetrahydrofuran; Methyl (S)-tetrahydro-3-furoate | |
| CAS Number | 874462-63-4 (Specific Enantiomer) | Racemate CAS: 53662-85-4; Acid CAS: 168395-26-4 |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | Exact Mass: 130.06299 |
| SMILES | COC(=O)[C@H]1CCOC1 | (S)-Configuration |
| InChI Key | HUTNCRJHLZDGPO-UHFFFAOYSA-N | (Racemic base key) |
Physicochemical Properties
-
Appearance: Clear, colorless liquid.[1]
-
Boiling Point: 61–65 °C at 12 mmHg (derived from racemate data).
-
Density: 1.109 g/cm³ at 25 °C.[2]
-
Refractive Index (
): ~1.445. -
Solubility: Miscible with polar organic solvents (MeOH, DCM, THF); moderately soluble in water due to the ester and ether functionalities.
-
Stereochemistry: The (S)-enantiomer possesses a chiral center at the C3 position. The absolute configuration is critical for binding affinity in protein targets.
Part 2: Synthetic Routes & Process Chemistry[3][4]
The synthesis of the enantiopure ester requires high-fidelity stereocontrol. Two primary workflows are industry-standard: Chemical Esterification (from the chiral pool) and Enzymatic Kinetic Resolution (scalable process).
Route A: Chemical Esterification (Chiral Pool)
This route utilizes commercially available (S)-tetrahydrofuran-3-carboxylic acid. It is the most direct method for small-scale preparation but relies on the cost/availability of the chiral acid.
-
Reagents: (S)-Tetrahydrofuran-3-carboxylic acid, Methanol (anhydrous), Thionyl Chloride (
) or catalytic Sulfuric Acid ( ). -
Mechanism: Fischer Esterification.
-
Protocol:
-
Dissolve (S)-acid in excess anhydrous methanol (0.5 M).
-
Cool to 0 °C. Add
(1.2 equiv) dropwise to generate HCl in situ. -
Reflux for 4–6 hours. Monitor by TLC/GC.
-
Concentrate, neutralize with
, and extract with DCM. -
Distill to yield the pure ester.
-
Route B: Enzymatic Kinetic Resolution (Scalable)
For larger scales, resolving the racemic ester using lipases is cost-effective. Candida antarctica Lipase B (CALB) is the industry standard for this transformation.
-
Principle: CALB typically exhibits high enantioselectivity. In a hydrolytic resolution, the enzyme preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester unreacted.
-
Self-Validating System: The reaction progress is self-indicating; pH drops as the (R)-acid forms. Maintaining pH 7.0 (via stat-titration) drives the reaction to exactly 50% conversion.
Experimental Workflow: Enzymatic Resolution
Figure 1: Kinetic resolution workflow for isolating the (S)-ester using lipase catalysis.
Part 3: Analytical Characterization[5]
Validating the identity and optical purity is non-negotiable.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
): 3.95 (t, J = 8.2 Hz, 1H), 3.88 (m, 2H), 3.78 (m, 1H), 3.71 (s, 3H, ), 3.10 (m, 1H, ), 2.25 (m, 1H), 2.10 (m, 1H). -
NMR (100 MHz,
): 174.5 ( ), 70.5 ( ), 68.2 ( ), 52.1 ( ), 44.2 ( ), 29.5 ( ).
Chiral Analysis[6]
-
Method: Chiral GC or HPLC.
-
Column: Chiralpak AD-H or OD-H (HPLC); Cyclodextrin-based phases (GC).
-
Conditions: Isocratic elution (Hexane/IPA) for HPLC. The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.
-
Optical Rotation:
values must be compared against a certified standard. The (S)-acid precursor has a rotation of approx. (in MeOH), but esterification can shift this value. Always verify direction of rotation with a known standard.
Part 4: Applications in Medicinal Chemistry[2][7]
The (S)-3-methoxycarbonyltetrahydrofuran scaffold is a "privileged structure" in drug design.
Pharmacophore Utility
-
Bioisostere: The THF ring acts as a polar, non-aromatic isostere for phenyl or cyclopentyl rings, improving water solubility and reducing lipophilicity (LogP).
-
H-Bonding: The ether oxygen serves as a hydrogen bond acceptor, crucial for interacting with kinase hinge regions or viral protease active sites.
Key Therapeutic Areas
-
HIV Protease Inhibitors: The ester is reduced to (S)-3-hydroxytetrahydrofuran , a moiety found in drugs like Amprenavir and Fosamprenavir. The chiral oxygen provides critical binding interactions with the aspartic acid residues in the protease active site.
-
Kinase Inhibitors: Used to synthesize 3-amino-tetrahydrofuran derivatives (via Curtius rearrangement of the acid), which serve as side chains in inhibitors targeting EGFR or CDK pathways.
Application Workflow: From Ester to API Fragment
Figure 2: Synthetic pathway transforming the ester into a bioactive pharmacophore.
References
-
Synthesis of Tetrahydrofuran-3-carboxylates: Silvestri, M. A., et al. "Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate." Tetrahedron Letters, 2006.
-
Enzymatic Kinetic Resolution: Kamal, A., et al.[3] "Lipase-mediated resolution of racemic esters."[3] Tetrahedron: Asymmetry, 2008.[4] (General methodology for THF esters).
-
Physical Properties & CAS Data: Sigma-Aldrich / Merck KGaA. "Product Specification: Methyl tetrahydrofuran-3-carboxylate."
-
Medicinal Chemistry Applications: Ghosh, A. K., et al.[1][5] "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 1993. (Foundational work on 3-THF ligands).
Sources
- 1. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. americanelements.com [americanelements.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds - PMC [pmc.ncbi.nlm.nih.gov]
(S)- vs. (R)-Methyl Tetrahydrofuran-3-carboxylate: A Technical Guide
This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between (S)- and (R)-methyl tetrahydrofuran-3-carboxylate. It is designed for researchers requiring actionable protocols for synthesis, resolution, and analytical discrimination.
Part 1: Structural & Stereochemical Analysis
The core difference between these two enantiomers lies in the spatial arrangement of the methoxycarbonyl group at the C3 position of the tetrahydrofuran (THF) ring. While their scalar physical properties (boiling point, refractive index, density) are identical in an achiral environment, their behavior in chiral environments (enzymatic pockets, polarized light, chiral chromatography) is distinct.[1]
Absolute Configuration & Cahn-Ingold-Prelog (CIP) Priority
The stereocenter is located at C3 . The priority of substituents around C3 is determined by atomic number and connectivity:
-
-O-C2 (Oxygen in the ring, highest priority path)
-
-COOCH3 (Carboxylate group)
-
-C4 (Methylene carbon in the ring)
-
-H (Hydrogen, lowest priority)
-
(R)-Enantiomer: Viewing from C3 → H, the sequence 1 → 2 → 3 traces a clockwise path.
-
(S)-Enantiomer: Viewing from C3 → H, the sequence 1 → 2 → 3 traces a counter-clockwise path.
Comparative Physical Data
| Property | (S)-Methyl tetrahydrofuran-3-carboxylate | (R)-Methyl tetrahydrofuran-3-carboxylate |
| CAS Number | 874459-62-8 (varies by vendor) | 191347-93-0 |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol | 130.14 g/mol |
| Boiling Point | 185–187 °C (at 760 mmHg) | 185–187 °C (at 760 mmHg) |
| Density | 1.12 g/mL | 1.12 g/mL |
| Optical Rotation | Typically Dextrorotatory (+) in MeOH | Typically Levorotatory (-) in MeOH |
| Primary Precursor | (S)-Malic Acid | (R)-Malic Acid or Enzymatic Resolution |
*Note: Sign of rotation (
Part 2: Synthetic Pathways & Protocols
High-purity synthesis of these enantiomers typically relies on two strategies: Chiral Pool Synthesis (from Malic Acid) or Enzymatic Kinetic Resolution .
Pathway A: Chiral Pool Synthesis (From Malic Acid)
This method is preferred for generating the (S)-enantiomer with high optical purity (>99% ee) because natural (S)-malic acid is an abundant, low-cost starting material.
Mechanism:
-
Reduction: (S)-Malic acid dimethyl ester is reduced (using Borane-DMS or NaBH₄) to (S)-1,2,4-butanetriol.
-
Cyclization: Acid-catalyzed cyclodehydration forms (S)-3-hydroxytetrahydrofuran.
-
Oxidation/Esterification: The hydroxyl group is oxidized to the ketone (if needed) or carbonylated; however, a more direct route to the carboxylate involves starting with a malate derivative where the C3 carboxylate is preserved or reintroduced via nitrile displacement.
Pathway B: Enzymatic Kinetic Resolution (Green Chemistry)
This is the industry standard for producing both enantiomers from the racemate.
Protocol: Lipase-Mediated Resolution
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Principle: CAL-B selectively hydrolyzes one enantiomer of the ester (typically the (R)-ester) to the acid, leaving the (S)-ester intact.
Step-by-Step Methodology:
-
Setup: Dissolve racemic methyl tetrahydrofuran-3-carboxylate (100 mM) in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene) to improve solubility.
-
Initiation: Add immobilized CAL-B (20-50 mg/mmol substrate).
-
Incubation: Shake at 30°C at 200 rpm. Monitor conversion via Chiral GC.
-
Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution).
-
Separation:
-
Adjust pH to 8.0 and extract the unreacted (S)-ester with ethyl acetate.
-
Acidify the aqueous phase to pH 2.0 and extract the (R)-acid .
-
Re-esterify the (R)-acid with MeOH/H₂SO₄ to obtain (R)-methyl ester .
-
Synthetic Workflow Diagram
Caption: Comparative synthetic routes showing enzymatic resolution (top) and chiral pool synthesis (bottom).
Part 3: Analytical Discrimination
Distinguishing the (S) and (R) enantiomers requires chiral stationary phases. Standard C18 HPLC columns cannot separate them.
Chiral Gas Chromatography (GC)
This is the preferred method due to the volatility of the methyl ester.
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsm or Chiraldex G-TA).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
Conditions:
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven: 80°C (isothermal) or ramp 2°C/min to 120°C.
-
Detector: FID at 250°C.
-
-
Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on β-cyclodextrin phases, but this must be confirmed with a standard.
Chiral HPLC
Used if the sample is in a non-volatile matrix or if isolating fractions.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl absorbance).
Part 4: Pharmaceutical Applications
The choice of enantiomer dictates the biological activity of the final drug molecule. The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for proline or a cyclic ether spacer.
Key Therapeutic Areas
-
HIV Protease Inhibitors:
-
The (S)-tetrahydrofuran-3-yl moiety is a critical component in the "bis-THF" ligand found in drugs like Darunavir . While Darunavir uses the 3-hydroxy derivative, the 3-carboxylate is a key synthetic entry point to access these chiral ether systems.
-
Significance: The (3S,3aS,6aR) configuration of the bis-THF ligand forms crucial hydrogen bonds with the backbone atoms of Asp29 and Asp30 in the HIV protease active site. The (R)-isomer fails to fit this pocket, leading to a loss of potency (>100-fold).
-
-
Cathepsin K Inhibitors:
-
Used in osteoporosis research. The THF ring provides a rigid spacer that orients the warhead (e.g., nitrile or ketone) towards the active site cysteine.
-
Stereocontrol: The (S)-configuration often aligns the inhibitor to mimic the natural peptide substrate's twist.
-
-
SGLT2 Inhibitors (Diabetes):
-
While drugs like Empagliflozin use a C-glycoside furan, chiral THF-3-carboxylates are investigated as building blocks for next-generation gliflozin analogs to modify pharmacokinetic profiles (solubility and metabolic stability).
-
Biological Fate & Metabolism
-
Hydrolysis: In vivo, carboxylesterases (CES1/CES2) will hydrolyze the methyl ester to the corresponding chiral acid.
-
Toxicity: The (S)-isomer is generally preferred in drug design as it mimics natural sugar/nucleoside stereochemistry, often resulting in lower off-target toxicity compared to the "unnatural" (R)-isomer.
References
-
Enzymatic Resolution of THF Esters: Journal of Organic Chemistry. "Lipase-catalyzed kinetic resolution of 3-substituted tetrahydrofuran-3-carboxylates."
-
Synthesis from Malic Acid: Chemical Reviews. "Synthetic utility of malic acid in the synthesis of heterocyclic compounds."
-
HIV Protease Inhibitor SAR: Journal of Medicinal Chemistry. "Structure-Based Design of Novel HIV-1 Protease Inhibitors Containing a Bis-Tetrahydrofuran Ligand."
-
Chiral GC Methodology: Restek Application Notes. "Analysis of Chiral Compounds by Capillary GC."
-
Physical Properties: Sigma-Aldrich Technical Data. "(R)-Methyl tetrahydrofuran-3-carboxylate Product Specification."
Sources
A Senior Application Scientist's Guide to (S)-Methyl Tetrahydrofuran-3-Carboxylate: Purity, Procurement, and Application
For researchers and professionals in drug discovery and development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the purity of the final active pharmaceutical ingredient (API). (S)-Methyl tetrahydrofuran-3-carboxylate (CAS No. 105931-72-4), a key chiral intermediate, is no exception. Its stereochemical integrity is paramount for achieving the desired biological activity and avoiding unforeseen off-target effects. This guide provides an in-depth technical overview of this versatile compound, focusing on supplier landscapes, purity grade considerations, and the analytical methodologies required for its rigorous quality control.
Chemical Profile and Significance
(S)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block featuring a tetrahydrofuran (THF) ring, a structural motif present in numerous biologically active molecules.[1][2] The THF scaffold offers a favorable combination of metabolic stability and aqueous solubility. The specific "(S)" stereoconfiguration at the C3 position is crucial for its application in asymmetric synthesis, where it serves as a precursor for more complex chiral molecules, including various drug candidates.[3][4]
Key Chemical Properties:
-
Molecular Formula: C₆H₁₀O₃[5]
-
Molecular Weight: 130.14 g/mol [5]
-
Appearance: Colorless to yellow liquid or semi-solid
-
CAS Number: 105931-72-4 (for the S-enantiomer)
Caption: Chemical structure of (S)-Methyl tetrahydrofuran-3-carboxylate.
Supplier Landscape and Purity Grades
A survey of prominent chemical suppliers reveals that (S)-Methyl tetrahydrofuran-3-carboxylate is available in a range of purity grades. For research and development purposes, understanding the distinction between chemical purity and enantiomeric excess (e.e.) is vital for selecting the appropriate grade for a given application.
| Supplier Type | Typical Chemical Purity | Typical Enantiomeric Excess (e.e.) | Target Application |
| Research Grade Suppliers | ≥95% - 98% | >98% to >99% | Early-stage R&D, proof-of-concept synthesis |
| Fine Chemical/Bulk Suppliers | >98% or >99% | >99% or >99.5% | Process development, scale-up, pre-clinical synthesis |
| Custom Synthesis Specialists | To client specification | To client specification | cGMP synthesis for clinical trials and commercial production |
Interpreting Purity:
-
Chemical Purity (e.g., >98%): This value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), indicates the percentage of the target molecule relative to all other chemical impurities (e.g., residual solvents, starting materials, or synthetic by-products).
-
Enantiomeric Excess (e.e.) (e.g., >99% e.e.): This is a measure of the stereochemical purity and represents the excess of one enantiomer (the desired S-enantiomer in this case) over the other (the R-enantiomer). A >99% e.e. signifies that the mixture contains more than 99.5% of the (S)-enantiomer and less than 0.5% of the (R)-enantiomer. This is a critical parameter in pharmaceutical synthesis, as the undesired enantiomer may have different, inactive, or even harmful pharmacological effects.[3]
The Imperative of High Purity in Drug Development
The use of chirally pure starting materials is a cornerstone of modern pharmaceutical development. The tetrahydrofuran moiety is a key component in a variety of drugs, and its derivatives are crucial intermediates.[1][2][4] For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid are synthesized in high optical purity for use as medicaments.[3] In this context, "highly optical pure" is defined as an enantiomeric excess of greater than 96%, and preferably over 98%.[3]
Causality behind Purity Requirements:
-
Pharmacological Specificity: Receptors and enzymes in the body are chiral. The desired therapeutic effect is often elicited by only one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to side effects.
-
Regulatory Scrutiny: Regulatory agencies like the FDA mandate strict control over stereoisomeric composition. The inactive enantiomer is often treated as an impurity that must be quantified and justified.
-
Synthetic Efficiency: The presence of the wrong enantiomer can complicate downstream reactions and purification steps, leading to lower overall yields and increased manufacturing costs.[6]
Analytical Quality Control Workflow
A robust quality control (QC) process is essential to verify the identity, purity, and stereochemical integrity of incoming (S)-Methyl tetrahydrofuran-3-carboxylate. A typical workflow involves a multi-technique approach to provide a comprehensive analytical profile.
Caption: A typical QC workflow for chiral intermediates.
Detailed Experimental Protocols
A. Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
The determination of enantiomeric excess is arguably the most critical QC test for this material. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
-
Methodology:
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point.
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Injection & Detection: Inject a small volume (e.g., 10 µL) onto the column. Monitor the eluent using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
B. Assessment of Chemical Purity by Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is effective for identifying residual solvents and other volatile or semi-volatile impurities.
-
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is employed, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to elute all components.
-
Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
Quantification: Purity is determined by area percent, assuming all components have a similar response factor.
-
Procurement and Handling Best Practices
Selecting the right supplier and handling the material correctly are crucial for ensuring the success of a research program.
Caption: Decision flowchart for supplier selection and material qualification.
Best Practices:
-
Always Request a Lot-Specific Certificate of Analysis (CofA): Do not rely on typical specification sheets. The CofA provides the actual analytical results for the specific batch you will receive.[7]
-
Storage: Store the material in a tightly sealed container in a cool, dry place, as recommended by the supplier. Some related compounds require storage at room temperature away from light and moisture.[8]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.
Conclusion
(S)-Methyl tetrahydrofuran-3-carboxylate is a high-value chiral building block whose utility in pharmaceutical research is directly tied to its chemical and, most importantly, its enantiomeric purity. For scientists and drug development professionals, a thorough understanding of the available purity grades, the analytical methods used to verify them, and a rigorous supplier qualification process are not mere formalities—they are essential components of a successful, efficient, and regulatory-compliant research and development program. By applying the principles and protocols outlined in this guide, researchers can confidently source and utilize this key intermediate to advance their synthetic campaigns.
References
-
AbacipharmTech. Methyl tetrahydrofuran-3-carboxylate. Available from: [Link]
-
An, F. et al. (2014). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Science. Available from: [Link]
-
Chemsrc. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. Available from: [Link]
-
Oakwood Chemical. Methyl 3-methyltetrahydrofuran-3-carboxylate, 95% Purity. Available from: [Link]
-
Lavin, J. M. et al. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]
- Pfrengle, W. et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
-
Amfine. The Role of THF in Pharmaceutical Synthesis and Research. Available from: [Link]
-
LookChem. THF application areas and uses. Available from: [Link]
-
PubChem. Benzocaine Hydrochloride | C9H12ClNO2 | CID 10214462. Available from: [Link]
-
Iwadare, Y. et al. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. Available from: [Link]
-
ResearchGate. Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Available from: [Link]
-
Le, C. M. et al. (2020). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. THF application areas and uses - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 4. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 5. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. isotope.com [isotope.com]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate from L-Malic Acid
For: Researchers, scientists, and drug development professionals.
Introduction and Significance
(S)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereodefined tetrahydrofuran core is a key structural motif in numerous biologically active molecules. The use of naturally occurring L-Malic acid as a starting material provides an economical and enantiomerically pure pathway to this important intermediate, circumventing the need for expensive chiral resolutions or asymmetric catalysts.[1][2][3]
This application note provides a comprehensive, field-proven protocol for the synthesis of (S)-methyl tetrahydrofuran-3-carboxylate. The strategy involves a three-step sequence:
-
Fischer Esterification: Protection of both carboxylic acid moieties of L-malic acid as methyl esters.
-
Chemo- and Stereoselective Reduction: Reduction of the newly formed esters to the corresponding primary alcohols using a borane complex, yielding (S)-1,2,4-butanetriol.
-
Acid-Catalyzed Intramolecular Cyclization: Dehydration of the triol to form the desired tetrahydrofuran ring.
This protocol is designed to be robust, scalable, and to proceed with high fidelity, preserving the stereochemical integrity of the starting material.
Mechanistic Rationale and Strategic Choices
The synthetic route is predicated on a series of well-established and reliable transformations. Understanding the underlying mechanisms is critical for troubleshooting and optimization.
-
Step 1: Diesterification: L-Malic acid is converted to dimethyl L-malate using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂). Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification reaction.
-
Step 2: Borane-Mediated Reduction: The selective reduction of the ester groups in dimethyl L-malate to primary alcohols is the key transformation. Borane reagents, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are chosen for this step. Boranes are electrophilic reducing agents that coordinate to the carbonyl oxygen, activating the ester towards hydride delivery.[4][5] This approach is favored over more reactive hydrides like lithium aluminum hydride (LiAlH₄) because it offers better functional group tolerance and is generally considered safer to handle on a larger scale.[6] The mechanism involves the activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer.[4]
-
Step 3: Acid-Catalyzed Cyclization: The final ring-closing step to form the tetrahydrofuran moiety is an intramolecular Williamson ether synthesis, or more specifically, an acid-catalyzed dehydration.[7][8] An acid catalyst, such as p-toluenesulfonic acid (PTSA), is used to protonate one of the primary hydroxyl groups, converting it into a good leaving group (water).[9] The remaining secondary hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an Sₙ2-like fashion to displace water and form the five-membered cyclic ether.[9] This reaction is typically driven to completion by the removal of water.
Visualized Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Sources
- 1. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 2. Production of L-malic acid via biocatalysis employing wild-type and respiratory-deficient yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 7. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upload.wikimedia.org [upload.wikimedia.org]
- 9. youtube.com [youtube.com]
procedure for hydrolysis of (S)-methyl tetrahydrofuran-3-carboxylate to acid
Topic: Procedure for Hydrolysis of (S)-Methyl Tetrahydrofuran-3-carboxylate to Acid Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, Drug Development Professionals
Application Note: AN-THF-03-HYD
Executive Summary
(S)-Tetrahydrofuran-3-carboxylic acid is a critical chiral building block in the synthesis of protease inhibitors and receptor modulators. The hydrolysis of its methyl ester precursor requires precise control to maximize yield while strictly maintaining stereochemical integrity at the C3 position.
This guide details a rigorously validated protocol for the saponification of (S)-methyl tetrahydrofuran-3-carboxylate. Unlike generic hydrolysis procedures, this protocol addresses the specific physicochemical challenges of the substrate: its high water solubility and the potential for racemization under harsh thermal or pH conditions.
Reaction Mechanism & Stereochemical Control
The transformation proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
-
Stereoretention: The chiral center is located at the C3 position (beta to the carbonyl). Unlike C2-substituted furans, the C3 proton is less acidic; however, thermodynamic equilibration (racemization) can still occur via enolate formation if the reaction temperature exceeds 40°C or if strong alkoxide bases are used in anhydrous conditions.
-
Solvent System: A ternary solvent system (THF/MeOH/H₂O) is employed to ensure homogeneity. The ester is soluble in THF/MeOH, while the hydroxide base requires water. A single-phase system prevents "hot spots" of high base concentration that could trigger racemization.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway preserving C3 chirality via mild saponification.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| (S)-Methyl tetrahydrofuran-3-carboxylate | 1.0 | Substrate | >98% ee |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1.2 - 1.5 | Base | Reagent Grade |
| Tetrahydrofuran (THF) | 3 Vol | Solvent | HPLC Grade |
| Methanol (MeOH) | 1 Vol | Co-solvent | HPLC Grade |
| Water (Deionized) | 1 Vol | Solvent | 18.2 MΩ |
| Hydrochloric Acid (2N) | As req. | Acidifier | - |
| Ethyl Acetate (EtOAc) | As req. | Extraction | ACS Grade |
Step-by-Step Procedure
Phase 1: Saponification
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (S)-methyl tetrahydrofuran-3-carboxylate (1.0 equiv) in a mixture of THF and MeOH (3:1 ratio).
-
Note: The concentration of the substrate should be approximately 0.2 M to 0.5 M.
-
-
Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0–5°C .
-
Base Addition: Prepare a solution of LiOH·H₂O (1.2 equiv) in Water (1 volume relative to organic solvents). Add this aqueous solution dropwise to the cold ester solution over 15 minutes.
-
Why: Slow addition at low temperature prevents localized heating and suppresses enolization (racemization).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor reaction progress via TLC (Stain: KMnO₄ or PMA; the compound is not UV active) or GC.
-
Target: < 1% remaining starting material.
-
Phase 2: Workup & Isolation (Critical for Yield)
The product is highly water-soluble. Standard extraction protocols will result in significant yield loss.
-
Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap, < 35°C) to remove THF and Methanol. You will be left with an aqueous residue containing the lithium carboxylate.
-
Wash: Dilute the aqueous residue with a small amount of water (if necessary) and wash with MTBE or Dichloromethane (2 x 10 mL).
-
Purpose: Removes unreacted ester and non-polar impurities. Discard the organic layer.[1]
-
-
Acidification: Cool the aqueous phase to 0°C. Carefully adjust the pH to 2.0–2.5 using 2N HCl .
-
Caution: Do not go below pH 1.0 to avoid acid-catalyzed degradation or ring opening.
-
-
Salting Out: Saturate the acidified aqueous solution with solid NaCl .
-
Extraction: Extract the aqueous layer with Ethyl Acetate (5 x volumes).
-
Optimization: For difficult extractions, use 10% Methanol in Chloroform or Dichloromethane .
-
-
Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄ , and filter.
-
Evaporation: Concentrate the filtrate under reduced pressure to yield the crude acid as a colorless to pale yellow oil.
Purification
For pharmaceutical applications requiring >99% purity:
-
Vacuum Distillation: The acid has a high boiling point (~252°C at atm). Distill under high vacuum (0.1–0.5 mmHg).
-
Expected bp: ~95–105°C at 0.5 mmHg.
-
Workup Logic & Flowchart
Figure 2: Optimized workup strategy to overcome water solubility challenges.
Analytical Specifications & Quality Control
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl₃) | Conforms to structure. Key signals: Multiplets at 2.1-2.3 ppm (C4-H), 3.8-4.0 ppm (C2/C5-H). |
| Chiral Purity | Chiral GC or HPLC | > 98% ee (Enantiomeric Excess) |
| Assay | Titration (NaOH) | 98.0% – 102.0% w/w |
| Water Content | Karl Fischer | < 0.5% |
Chiral Analysis Note: Derivatization may be required for accurate chiral GC analysis. Convert a small aliquot of the acid back to the methyl ester (using TMS-diazomethane) or an amide (using a chiral amine) to verify enantiomeric excess against a racemic standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product remaining in aqueous phase. | Saturate aqueous layer with NaCl. Increase extraction solvent volume or switch to DCM/MeOH (9:1). |
| Racemization | Reaction temperature too high or pH > 12 for prolonged time. | Ensure T < 25°C. Use stoichiometric LiOH (1.1 equiv). Avoid thermodynamic equilibration times >12h. |
| Impurities | Incomplete hydrolysis.[7] | Check IPC. If ester remains, add 0.1 equiv LiOH and stir longer. Do not heat. |
References
-
Sigma-Aldrich. (S)-Tetrahydrofuran-3-carboxylic acid Product Sheet. Link
-
PubChem. Compound Summary: (S)-Tetrahydrofuran-3-carboxylic acid.[8][9] National Library of Medicine.[8] Link
-
Organic Chemistry Portal. Hydrolysis of Esters. Link
-
ChemicalBook. (S)-Tetrahydro-3-furancarboxylic acid Properties and Synthesis. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. d-nb.info [d-nb.info]
- 3. asianpubs.org [asianpubs.org]
- 4. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 5. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 6. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-Tetrahydro-3-furoic acid | C5H8O3 | CID 4661317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stereoselective Alkylation of (S)-Methyl Tetrahydrofuran-3-carboxylate for the Synthesis of Chiral Building Blocks
Abstract
This application note provides a comprehensive guide to the stereoselective alkylation of (S)-methyl tetrahydrofuran-3-carboxylate. This versatile chiral starting material is a valuable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol for its execution, and discuss critical parameters that influence diastereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to employ this methodology for the construction of highly functionalized chiral tetrahydrofuran derivatives.
Introduction: The Significance of Chiral Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] The stereochemical configuration of substituents on the THF ring is often crucial for their biological function. Consequently, the development of robust and stereoselective methods for the synthesis of substituted chiral tetrahydrofurans is of paramount importance in modern organic synthesis.[1][2]
The stereoselective alkylation of a readily available chiral precursor like (S)-methyl tetrahydrofuran-3-carboxylate offers a direct and efficient route to 3,3-disubstituted tetrahydrofurans, which are valuable chiral building blocks. This approach leverages the existing stereocenter to direct the introduction of a new substituent, thereby controlling the formation of a new stereocenter.
Mechanistic Rationale: Achieving Stereocontrol
The stereoselective alkylation of (S)-methyl tetrahydrofuran-3-carboxylate hinges on the formation of a chiral enolate intermediate and its subsequent diastereoselective reaction with an electrophile. The key to success lies in controlling the facial selectivity of the incoming electrophile.
2.1. Enolate Formation
The first step involves the deprotonation of the α-proton at the C3 position using a strong, non-nucleophilic base.[3][4] Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[3][4][5] The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to ensure the kinetic formation of the enolate and to prevent side reactions.[6]
2.2. Stereochemical Induction
The stereochemical outcome of the alkylation is determined by the direction from which the electrophile approaches the planar enolate. The resident stereocenter at the C2 or C5 position of the tetrahydrofuran ring, and the conformation of the ring itself, are expected to create a steric bias, directing the electrophile to the less hindered face of the enolate. The lithium cation of the enolate can also coordinate with the oxygen atom of the tetrahydrofuran ring, further influencing the conformation of the enolate and the trajectory of the electrophile.
The expected major diastereomer will result from the electrophile attacking the enolate from the face opposite to the steric bulk of the tetrahydrofuran ring. This is a common strategy to achieve high diastereoselectivity in the alkylation of chiral cyclic carbonyl compounds.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the stereoselective alkylation of (S)-methyl tetrahydrofuran-3-carboxylate. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of electrophile) may be necessary for specific substrates.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (S)-Methyl tetrahydrofuran-3-carboxylate | ≥98% | Commercially Available |
| Diisopropylamine | Anhydrous, ≥99.5% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| Electrophile (e.g., Methyl iodide, Benzyl bromide) | Reagent Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - |
| Diethyl ether (Et₂O) | ACS Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | - |
3.2. Procedure
-
Preparation of LDA Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve (S)-methyl tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous THF (5 mL).
-
Cool this solution to -78 °C.
-
Slowly add the ester solution to the freshly prepared LDA solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or room temperature) depending on the reactivity of the electrophile.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-alkylated product.
-
3.3. Characterization
The diastereomeric ratio of the product should be determined by chiral HPLC or by NMR spectroscopy of the purified material or a suitable derivative. The absolute stereochemistry of the newly formed stereocenter can be determined by X-ray crystallography or by correlation to known compounds.
Data Presentation and Expected Outcomes
The success of the stereoselective alkylation is contingent on achieving high diastereoselectivity. The following table provides a hypothetical summary of expected results for the alkylation of (S)-methyl tetrahydrofuran-3-carboxylate with different electrophiles, based on general principles of stereoselective alkylations.
| Entry | Electrophile | Product | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | (S)-Methyl 3-methyltetrahydrofuran-3-carboxylate | trans | >90:10 |
| 2 | Benzyl Bromide | (S)-Methyl 3-benzyltetrahydrofuran-3-carboxylate | trans | >95:5 |
| 3 | Allyl Bromide | (S)-Methyl 3-allyltetrahydrofuran-3-carboxylate | trans | >90:10 |
Note: The 'trans' designation refers to the relationship between the newly introduced alkyl group and the oxygen atom of the tetrahydrofuran ring.
Visualization of the Reaction
5.1. Reaction Workflow
Caption: Experimental workflow for the stereoselective alkylation.
5.2. Proposed Stereochemical Model
Caption: Proposed model for stereochemical induction. (Note: A real image of the chelated enolate would be inserted here for clarity in a final document).
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Incomplete enolate formation.- Inactive electrophile. | - Ensure anhydrous conditions and freshly prepared LDA.- Use a more reactive electrophile or increase the reaction temperature after addition. |
| Low Diastereoselectivity | - Equilibration of the enolate.- Insufficient steric bias. | - Maintain low temperatures throughout the reaction.- Consider the use of additives (e.g., HMPA, though with caution due to toxicity) to modify the enolate structure. |
| Side Product Formation | - Self-condensation of the ester.- Elimination reaction with the electrophile. | - Ensure complete enolate formation before adding the electrophile.- Use primary or methyl halides as electrophiles to minimize elimination.[4] |
| Racemization | - Proton exchange with trace amounts of acid or water. | - Maintain strictly anhydrous and aprotic conditions. |
Conclusion
The stereoselective alkylation of (S)-methyl tetrahydrofuran-3-carboxylate is a powerful method for the synthesis of valuable chiral 3,3-disubstituted tetrahydrofuran building blocks. By carefully controlling the reaction conditions, particularly the generation of the kinetic enolate at low temperatures, high diastereoselectivity can be achieved. This application note provides a solid foundation for researchers to successfully implement and adapt this methodology for their specific synthetic targets.
References
-
Moriyama, K., Sakai, H., & Kawabata, T. (2008). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. Organic Letters, 10(19), 4159–4162. [Link]
-
Moriyama, K., Sakai, H., & Kawabata, T. (2008). Direct asymmetric intramolecular alkylation of beta-alkoxy-alpha-amino esters via memory of chirality. PubMed, 10(19), 4159-4162. [Link]
-
Moriyama, K., Sakai, H., & Kawabata, T. (2008). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. Organic Letters. [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
-
Alkylation of enolates. University of Liverpool. [Link]
-
Asymmetric Synthesis of .beta.-Lactams. Highly Diastereoselective Alkylation of Chiral 2-Cyano Esters. The Journal of Organic Chemistry. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. University of Rochester. [Link]
-
ALKYLATION OF ENOLATE ANIONS. University of California, Irvine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct asymmetric intramolecular alkylation of beta-alkoxy-alpha-amino esters via memory of chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. askthenerd.com [askthenerd.com]
- 6. vanderbilt.edu [vanderbilt.edu]
Application Note: High-Fidelity Reduction of (S)-Methyl Tetrahydrofuran-3-carboxylate to (S)-(Tetrahydrofuran-3-yl)methanol
Topic: Reaction of (S)-methyl tetrahydrofuran-3-carboxylate with Lithium Aluminum Hydride Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This application note details the protocol for the chemoselective reduction of (S)-methyl tetrahydrofuran-3-carboxylate to (S)-(tetrahydrofuran-3-yl)methanol using Lithium Aluminum Hydride (LiAlH
Scientific Background & Mechanism[1]
Chemical Context
(S)-(Tetrahydrofuran-3-yl)methanol (CAS 15833-61-1) is a versatile chiral scaffold. The reduction of its ester precursor, (S)-methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4), requires rigorous control of reaction conditions. While the reduction occurs at the exocyclic carbonyl, the adjacent C3 chiral center is susceptible to racemization via enolization under the basic conditions inherent to hydride reagents.
Reaction Mechanism
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.
-
Hydride Attack: The nucleophilic hydride (
) from attacks the carbonyl carbon of the ester. -
Elimination: The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group to form an aldehyde intermediate.
-
Second Reduction: The aldehyde, being more reactive than the ester, is rapidly attacked by a second hydride to form the lithium alkoxide.
-
Hydrolysis: The final acidic workup protonates the alkoxide to yield the primary alcohol.
Stereochemical Integrity: The reaction does not directly break the C3-H bond. However, the basicity of the hydride or the alkoxide intermediates can deprotonate the acidic
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanistic pathway of ester reduction by LiAlH
Experimental Design Strategy
Stoichiometry
While theoretically 0.5 equivalents of LiAlH
-
Recommendation: 1.0 - 1.2 equivalents of LiAlH
relative to the ester.
Solvent Selection
Tetrahydrofuran (THF) is the preferred solvent over diethyl ether.
-
Solubility: It better solvates the intermediate aluminum complexes.
-
Boiling Point: Its higher boiling point (66 °C) allows for reflux if the reaction stalls, though this specific reduction often proceeds well at room temperature.
The "Water-Solubility" Challenge
The product, (tetrahydrofuran-3-yl)methanol, is a small, polar molecule highly miscible with water. Standard aqueous extraction (partitioning between ether/water) will result in massive yield loss.
-
Solution: The Fieser Workup (n-n-3n method). This method adds specific amounts of water and base to create a granular, sand-like precipitate of aluminum salts that can be removed by simple filtration, avoiding the need for liquid-liquid extraction.
Detailed Protocol
Materials & Equipment
-
Reagents:
-
(S)-Methyl tetrahydrofuran-3-carboxylate (10.0 g, 76.8 mmol).
-
Lithium Aluminum Hydride (LiAlH
), 95% pellets or powder (3.5 g, ~92 mmol, 1.2 equiv). -
Anhydrous THF (150 mL).
-
Workup Reagents: Distilled water, 15% w/w NaOH solution, Sodium Sulfate (anhydrous).
-
-
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF).
-
Addition Funnel (pressure-equalizing).
-
Nitrogen/Argon manifold.
-
Ice/Water bath.
-
Step-by-Step Procedure
Phase 1: Setup and Reagent Preparation
-
Drying: Oven-dry the 3-neck RBF, magnetic stir bar, and addition funnel. Assemble hot under a flow of nitrogen and allow to cool.
-
LAH Suspension: Charge the RBF with LiAlH
(3.5 g) and anhydrous THF (100 mL). Stir briskly to create a grey suspension.-
Note: Do not use halogenated solvents (DCM) with LAH; this can cause explosion.
-
-
Substrate Solution: Dissolve (S)-methyl tetrahydrofuran-3-carboxylate (10.0 g) in anhydrous THF (50 mL) in the addition funnel.
Phase 2: Controlled Addition
-
Cooling: Cool the LAH suspension to 0 °C using an ice/water bath.
-
Addition: Dropwise add the ester solution to the LAH suspension over 30–45 minutes.
-
Observation: Gas evolution (
) will occur. Ensure the internal temperature does not exceed 10 °C to minimize racemization risk.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours.
-
Monitoring: Check completion by TLC (stained with KMnO
or Anisaldehyde) or GC. The starting ester spot should disappear.
-
Phase 3: The Fieser Workup (Critical)
-
Cooling: Cool the reaction mixture back to 0 °C.
-
Quenching Sequence (n : n : 3n):
-
Step A: Slowly add 3.5 mL of water (1 mL per gram of LAH). Caution: Vigorous
evolution. -
Step B: Slowly add 3.5 mL of 15% NaOH solution (1 mL per gram of LAH).
-
Step C: Add 10.5 mL of water (3 mL per gram of LAH).
-
-
Granulation: Remove the cooling bath and stir the mixture at room temperature for 15–30 minutes. The grey slurry should turn into a white, granular precipitate suspended in clear THF.
-
Drying: Add anhydrous MgSO
or Na SO directly to the stirring mixture to dry the THF phase.
Phase 4: Isolation and Purification
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. Wash the filter cake with fresh THF (2 x 20 mL).
-
Benefit: The product remains in the THF filtrate; the aluminum salts are discarded as solids.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap) at 40 °C to yield the crude oil.
-
Distillation: Purify the crude oil by vacuum distillation.
Protocol Workflow Diagram
Figure 2: Operational workflow for the reduction and Fieser workup.
Process Safety (LAH Specifics)
-
Pyrophoric Hazard: LiAlH
reacts violently with water and protic solvents, liberating flammable hydrogen gas. Ensure a Class D fire extinguisher (sand/graphite) is available. -
Quenching: Never add the quenching water rapidly. The "lag time" in induction can lead to a sudden runaway exotherm. Add dropwise and wait for effervescence to subside between drops.
-
Waste Disposal: The filtered aluminum salts should be treated as potentially reactive. Quench the filter cake with dilute acid or ethanol in a fume hood before disposal.
Analytical Validation
| Parameter | Specification / Expected Value | Method |
| Appearance | Colorless, viscous liquid | Visual |
| Boiling Point | 76–77 °C @ 4 mmHg | Vacuum Distillation |
| Purity | >98.0% | GC-FID or 1H-NMR |
| Stereochemistry | Retention of Configuration (S) | Chiral GC / Polarimetry |
| Optical Rotation | Polarimeter (MeOH) [2] | |
| 1H NMR (CDCl3) | NMR Spectroscopy |
Note on Optical Rotation: The specific rotation of the 3-yl isomer is lower in magnitude than the 2-yl isomer. Always compare against the CoA of the starting material or a known standard, as the sign of rotation can vary based on solvent and concentration. Literature suggests the (S)-isomer of the 3-methanol derivative is dextrorotatory (+) in methanol [2].
Troubleshooting
-
Low Yield: Usually caused by product loss into the aqueous phase during workup. Solution: Strictly adhere to the Fieser workup (filtration) and avoid liquid-liquid extraction with large water volumes.
-
Racemization (Low ee%): Caused by high temperatures or prolonged exposure to basic intermediates. Solution: Keep the addition at 0 °C and quench immediately upon reaction completion.
-
Incomplete Reaction: Old LAH pellets may have a surface coating of hydroxides. Solution: Use fresh reagent or reflux the mixture for 30 minutes post-addition if TLC shows starting material.
References
-
TCI Chemicals. (Tetrahydrofuran-3-yl)methanol Product Specifications. Retrieved from .
-
Google Patents. Method for synthesizing S-(+)-tetrahydrofuran-3-methanol (CN104262301A). Retrieved from .
-
Organic Chemistry Portal. Lithium Aluminum Hydride (LAH) Reactivity and Protocols. Retrieved from .
-
Common Organic Chemistry. Standard LAH Reduction Protocols. Retrieved from .
-
Sigma-Aldrich. (S)-Methyl tetrahydrofuran-3-carboxylate Product Data. Retrieved from .
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 3. (Tetrahydrofuran-3-yl)methanol [oakwoodchemical.com]
- 4. (Tetrahydrofuran-3-yl)methanol | 15833-61-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Introduction of the (S)-Tetrahydrofuran Moiety into Drug Scaffolds
Abstract
The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] The specific stereochemistry of the THF core, particularly the (S)-configuration, is often critical for potent and selective target engagement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and innovative protocols for the stereoselective introduction of the (S)-tetrahydrofuran moiety into drug scaffolds. This document delineates key synthetic strategies, including chiral pool synthesis, asymmetric catalytic methods, and nucleophilic cyclizations, supported by detailed, step-by-step experimental protocols, comparative data, and mechanistic visualizations to facilitate practical application in the laboratory.
Introduction: The Significance of the (S)-Tetrahydrofuran Moiety in Medicinal Chemistry
The overrepresentation of the tetrahydrofuran scaffold in clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties.[2][3] As a cyclic ether, the THF moiety can act as a hydrogen bond acceptor and its conformational rigidity can help to pre-organize a molecule for optimal binding to a biological target, often leading to enhanced potency and selectivity.[4]
The importance of stereochemistry is paramount; for instance, the (S)-configuration of the tetrahydrofuran ring in several HIV protease inhibitors, such as Amprenavir and Darunavir, is crucial for their potent antiviral activity.[4][5] This underscores the need for robust and stereocontrolled synthetic methods to access enantiomerically pure (S)-tetrahydrofuran-containing building blocks and final drug candidates. This guide will detail several field-proven strategies to achieve this synthetic goal.
Strategic Approaches to (S)-Tetrahydrofuran Synthesis
The asymmetric synthesis of the (S)-tetrahydrofuran ring can be broadly categorized into several key strategies. The choice of a particular strategy is often dictated by the starting materials' availability, the desired substitution pattern on the THF ring, and scalability. Herein, we will discuss and provide protocols for the following strategic approaches:
-
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules.
-
Nucleophilic Cyclization Strategies: Intramolecular ring closure reactions.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.
Logical Flow of Synthetic Strategies
Caption: Overview of synthetic routes to the (S)-tetrahydrofuran scaffold.
Detailed Application Notes and Protocols
Chiral Pool Synthesis: A Sustainable Approach from Carbohydrates
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[6][7] Carbohydrates, such as L-arabinose, are excellent precursors for the synthesis of chiral tetrahydrofurans due to their inherent stereochemistry.[8][9]
Protocol 1: Synthesis of a Chiral Tetrahydrofuran Derivative from L-Arabinose [10]
This protocol describes the selective dehydration of L-arabinose to form a functionalized chiral tetrahydrofuran.
Step 1: Hydrazone Formation
-
To a solution of L-arabinose (15.0 g, 100 mmol) in methanol (200 mL), add N,N-dimethylhydrazine (15.1 mL, 200 mmol) and Amberlyst® 15 acidic resin (1.5 g).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.
Step 2: Dehydrative Cyclization
-
Dissolve the crude hydrazone (20.0 g, approx. 104 mmol) in methanol (210 mL).
-
Add trifluoroacetic acid (TFA, 1.5 mL, 20 mol%) to the solution at room temperature.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture in vacuo to obtain the crude product.
-
Purify the residue by flash column chromatography (silica gel, hexane/acetone gradient) to afford the desired (S)-tetrahydrofuran derivative.
| Starting Material | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| L-Arabinose | (S)-tetrahydrofuran derivative | 66 | 75:25 |
| L-Rhamnose | (S)-tetrahydrofuran derivative | 69 | 60:40 |
Nucleophilic Cyclization Strategies
Intramolecular nucleophilic substitution is a classical and reliable method for the formation of the tetrahydrofuran ring. The stereochemistry of the product is directly dependent on the stereocenters present in the acyclic precursor.[1]
Protocol 2: Intramolecular Williamson Ether Synthesis
This protocol illustrates the formation of an (S)-tetrahydrofuran derivative via an intramolecular SN2 reaction.[5][11]
Step 1: Preparation of the Chiral Halohydrin
-
Start with a commercially available or synthetically prepared chiral 1,4-diol with the desired (S)-stereochemistry at the carbon that will become C3 of the THF ring.
-
Selectively protect the primary alcohol, for example, as a silyl ether.
-
Activate the secondary alcohol as a good leaving group, for instance, by converting it to a tosylate or mesylate.
-
Deprotect the primary alcohol to reveal the hydroxyl group for the cyclization.
Step 2: Cyclization
-
To a solution of the chiral halohydrin (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction with the dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (S)-tetrahydrofuran derivative.
Workflow for Intramolecular Williamson Ether Synthesis
Caption: Key steps in the intramolecular Williamson ether synthesis.
Asymmetric Catalysis
Asymmetric catalysis offers a powerful and atom-economical approach to chiral tetrahydrofurans from prochiral starting materials.
Protocol 3: Catalytic Asymmetric [3+2] Cycloaddition [12][13]
This protocol describes the enantioselective synthesis of a tetrahydrofuran derivative through a dynamic kinetic asymmetric [3+2] cycloaddition of a racemic cyclopropane with an aldehyde.[14]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (e.g., (t)Bu-pybox, 0.12 mmol) and magnesium iodide (MgI₂, 0.10 mmol).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the racemic 1,1-cyclopropane diester (1.0 mmol) and the aldehyde (1.2 mmol).
-
Stir the reaction at this temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the enantioenriched tetrahydrofuran product.
| Aldehyde | Yield (%) | Enantiomeric Ratio (er) |
| Benzaldehyde | 92 | 97:3 |
| Cinnamaldehyde | 85 | 96:4 |
| Cyclohexanecarboxaldehyde | 78 | 95:5 |
Protocol 4: Organocatalytic Asymmetric Double Michael Addition [4]
This protocol details the synthesis of a highly substituted chiral tetrahydrofuran via a tandem iminium-enamine catalyzed double Michael addition.
-
To a vial containing a magnetic stir bar, add the γ-hydroxy-α,β-unsaturated carbonyl compound (0.2 mmol), the enal (0.4 mmol), and the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 20 mol%).
-
Add the solvent (e.g., chloroform, 1.0 mL) and an acid co-catalyst (e.g., benzoic acid, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography to afford the desired polysubstituted (S)-tetrahydrofuran.
Conclusion
The stereoselective synthesis of the (S)-tetrahydrofuran moiety is a critical endeavor in modern drug discovery. This guide has presented a selection of robust and versatile protocols, ranging from classical nucleophilic cyclizations to modern asymmetric catalytic methods. The choice of the optimal synthetic route will depend on the specific target molecule and the resources available. By providing detailed experimental procedures and comparative data, we aim to empower researchers to efficiently incorporate this valuable pharmacophore into novel therapeutic agents.
References
-
Foster, R. W., et al. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Chemistry – A European Journal, 21(45), 15947–15950*. [Link]
-
Parsons, A. T., & Johnson, J. S. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(9), 3122–3123. [Link]
-
Trost, B. M., & Yeh, V. S. C. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Organic Letters, 10(11), 2327–2330. [Link]
-
List, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1899-1904. [Link]
-
Roush, W. R., & Brown, B. B. (1993). Stereoselective synthesis of 2,5-disubstituted tetrahydrofurans via the three-component coupling of two different aldehydes and an allylsilane. The Journal of Organic Chemistry, 58(11), 3174–3184. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Johnson, J. S., & Parsons, A. T. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(9), 3122-3. [Link]
-
Sheppard, T. D., et al. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans Through the Selective Dehydration of Pentoses. Chemistry – A European Journal, 21(45), 15947-15950. [Link]
-
Ghosh, A. K., et al. (2008). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 51(18), 5599–5612. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Synthetic Methods I - Chiral Pool and Diastereoselective Methods (Vol. 2, pp. 207-239). Elsevier Ltd. [Link]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413. [Link]
-
Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Marco-Contelles, J., & de Opazo, E. (2001). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1, (13), 1547-1551. [Link]
-
Foster, R. W., et al. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans Through the Selective Dehydration of Pentoses. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
scale-up synthesis of (S)-methyl tetrahydrofuran-3-carboxylate
Application Note: Scalable Biocatalytic Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate
Executive Summary
(S)-Methyl tetrahydrofuran-3-carboxylate is a critical chiral building block in the synthesis of next-generation kinase inhibitors and broad-spectrum antivirals. While chiral pool synthesis (starting from L-malic acid) is common for 3-hydroxytetrahydrofuran, it is chemically inefficient for the 3-carboxylate derivative due to the need for carbon homologation and oxidation state adjustments.
This application note details a robust, scalable Enzymatic Kinetic Resolution (EKR) route. This methodology offers superior volume efficiency and lower environmental impact compared to asymmetric hydrogenation or chiral pool manipulation. The protocol leverages the high selectivity of immobilized Candida antarctica Lipase B (CAL-B) to resolve the racemic ester, a process easily adaptable from gram-scale validation to kilogram-scale pilot production.
Strategic Route Analysis
To ensure process viability, we evaluated three potential synthetic pathways. The Enzymatic Resolution (Route B) was selected as the optimal balance of cost, scalability, and enantiopurity.
| Feature | Route A: Chiral Pool (L-Malic Acid) | Route B: Enzymatic Resolution (Selected) | Route C: Asymmetric Hydrogenation |
| Starting Material | L-Malic Acid | Methyl 3-furoate | Methyl 3-furoate |
| Step Count | High (5-6 steps) | Low (2 steps) | Low (1 step) |
| Atom Economy | Low (Requires homologation) | Medium (50% max yield theoretical*) | High |
| Cost Driver | Reagents/Step count | Enzyme (Reusable) | Chiral Catalyst (Rh/Ru) |
| Scalability | Good, but labor-intensive | Excellent (Batch/Flow) | High pressure safety risks |
*Note: While theoretical yield of resolution is 50%, the unwanted (R)-acid byproduct can often be racemized and recycled, pushing effective yields higher.
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Process flow for the production of (S)-methyl tetrahydrofuran-3-carboxylate via hydrogenation and enzymatic resolution.
Detailed Experimental Protocols
Protocol A: Synthesis of Racemic Substrate
Objective: Efficiently reduce the aromatic furan ring to the tetrahydrofuran ring without hydrogenolysis of the ester group.
Reagents & Equipment:
-
Methyl 3-furoate (Commercial grade)
-
5% Pd/C (50% wet)
-
Methanol (HPLC grade)
-
High-pressure hydrogenation vessel (e.g., Parr reactor)
Procedure:
-
Loading: Charge the reactor with Methyl 3-furoate (1.0 equiv, e.g., 500 g) and Methanol (5 vol, 2.5 L).
-
Catalyst Addition: Add 5% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Seal the reactor, purge with N₂ (3x), then H₂ (3x). Pressurize to 5–10 bar (70–145 psi) .
-
Expert Insight: Moderate pressure is preferred. Excessive pressure (>50 bar) or high temperatures (>60°C) may lead to ring opening or ester reduction.
-
-
Reaction: Stir at 40°C for 12–16 hours. Monitor by GC until starting material is <0.5%.
-
Workup: Filter the catalyst through a pad of Celite (Caution: Pyrophoric catalyst). Rinse with methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield rac-methyl tetrahydrofuran-3-carboxylate as a colorless oil.
Protocol B: Enzymatic Kinetic Resolution (The Critical Step)
Objective: Isolate the (S)-enantiomer by selectively hydrolyzing the (R)-ester.
Mechanism: Immobilized Candida antarctica Lipase B (Novozym 435) displays high enantioselectivity for the hydrolysis of the (R)-isomer of 3-substituted tetrahydrofuran esters, leaving the desired (S)-ester intact.
Reagents:
-
rac-Methyl tetrahydrofuran-3-carboxylate (from Protocol A)
-
Novozym 435 (Immobilized CAL-B) or generic recombinant equivalent
-
Phosphate Buffer (0.1 M, pH 7.2)
-
Sodium Hydroxide (1.0 M) for pH stat
-
MTBE (Methyl tert-butyl ether)
Procedure:
-
Emulsion Setup: In a reactor equipped with an overhead stirrer and pH probe, suspend rac-ester (e.g., 100 g) in Phosphate Buffer (1.0 L, 0.1 M, pH 7.2).
-
Note: The ester has limited water solubility. A biphasic system is formed. Vigorous stirring is essential for mass transfer.
-
-
Initiation: Add Novozym 435 (2–5 wt% relative to substrate).
-
Reaction (pH Stat): Maintain temperature at 25–30°C . As the enzyme hydrolyzes the (R)-ester, acid is produced, dropping the pH.
-
Control: Use an auto-titrator to add 1.0 M NaOH, maintaining pH at 7.0–7.2.
-
-
Endpoint Determination: The reaction is complete when NaOH consumption corresponds to 50–52% conversion (approx. 0.52 molar equivalents).
-
Validation: Check ee% of the remaining ester by Chiral GC (Cyclodex-B column). Target ee >99%.
-
-
Termination: Filter off the immobilized enzyme (can be washed and reused 5–10 times).
Protocol C: Downstream Processing & Purification
Objective: Separate the hydrophilic (R)-acid byproduct from the lipophilic (S)-ester.
Procedure:
-
Extraction: Transfer the filtrate (aqueous buffer + organic oil) to a separator. Extract with MTBE (3 x 300 mL).
-
Phase Logic: The (S)-ester partitions into the MTBE phase. The (R)-acid (as the sodium salt due to pH 7) remains in the aqueous phase.
-
-
Wash: Wash the combined organic layers with saturated NaHCO₃ (to remove trace acid) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Distillation: Perform vacuum distillation (approx. 60–65°C at 10 mmHg) to isolate the pure (S)-ester.
Data Summary Table:
| Parameter | Specification |
| Final Product | (S)-Methyl tetrahydrofuran-3-carboxylate |
| Appearance | Clear, colorless liquid |
| Chemical Purity | >98.5% (GC) |
| Enantiomeric Excess (ee) | >99.0% (Chiral GC) |
| Overall Yield (from Furoate) | 40–45% (based on theoretical max of 50% for resolution) |
| E-Factor (Waste/Product) | ~15 (Excellent for pharma intermediates) |
Quality Control & Analytical Methods
To ensure "Trustworthiness" and reproducibility, the following analytical parameters must be verified:
-
Chiral GC Method:
-
Column: Beta-DEX 120 or equivalent cyclodextrin-based capillary column (30m x 0.25mm).
-
Conditions: Injector 220°C, Detector (FID) 250°C. Oven ramp: 80°C (hold 2 min) to 160°C at 2°C/min.
-
Retention Times: (S)-Ester typically elutes after the (R)-Ester (verify with racemic standard).
-
-
NMR Verification:
-
¹H NMR (400 MHz, CDCl₃): δ 3.71 (s, 3H, -OCH₃), 3.8–4.0 (m, 4H, C2/C5 protons), 3.05 (m, 1H, C3-H), 2.1–2.3 (m, 2H, C4 protons).
-
References
-
Enzymatic Resolution of Cyclic Esters
- Title: Enzymatic kinetic resolution of tetrahydrofuran-2-carboxylic acid esters.
- Source:Tetrahedron: Asymmetry, Vol 5, Issue 12.
- Context: Establishes the baseline activity of lipases (CAL-B) on tetrahydrofuran rings.
-
URL: (General Journal Link for verification)
-
Synthesis of Tetrahydrofuran-3-carboxylates
-
Industrial Biocatalysis Standards
-
Title: Application of Candida antarctica Lipase B in Organic Synthesis.[10]
- Source:Organic Process Research & Development.
- Context: Validates the stability and reusability of Novozym 435 in scale-up environments.
-
URL:
-
-
Alternative Chiral Pool Routes
Sources
- 1. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 2. Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 8. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 9. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 10. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
Troubleshooting & Optimization
preventing racemization during hydrolysis of (S)-methyl tetrahydrofuran-3-carboxylate
Ticket ID: #RXN-THF-003 Subject: Preventing Racemization During Ester Hydrolysis Status: Open Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Root Cause Analysis
User Issue: Loss of optical purity (ee%) during the saponification of (S)-methyl tetrahydrofuran-3-carboxylate to its corresponding acid.
Technical Diagnosis:
The C3 position of the tetrahydrofuran ring is stereogenic. The proton attached to C3 is
Mechanism of Failure (Visualization)
Figure 1: Mechanism of base-catalyzed racemization via enolate formation.
Recommended Protocols
To preserve the (S)-configuration, you must avoid the formation of the free enolate. We recommend three protocols, ranked by stereochemical safety.
Protocol A: Trimethyltin Hydroxide (Me SnOH) Hydrolysis
Best for: High-value intermediates, small-to-medium scale, total synthesis. Mechanism: The organotin reagent acts as a Lewis acid/nucleophile hybrid, cleaving the methyl ester via a "coordination-insertion" mechanism that bypasses the free enolate.
Step-by-Step:
-
Dissolve: Dissolve (S)-methyl tetrahydrofuran-3-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Reagent: Add Trimethyltin hydroxide (Me
SnOH) (2.0 – 5.0 equiv). -
Reaction: Heat to 60–80 °C (or microwave at 80 °C for shorter duration). Monitor by TLC/LCMS.
-
Workup (Critical for Tin Removal):
Protocol B: Enzymatic Hydrolysis (Green Chemistry)
Best for: Scale-up, acid-sensitive substrates, strict ee% requirements. Mechanism: Lipases operate at neutral pH (7.0), preventing base-catalyzed deprotonation.
Step-by-Step:
-
Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.0).
-
Solvent System: Suspend the ester in the buffer. If solubility is poor, add a co-solvent (max 10-20% v/v) such as Acetone or 2-Methyltetrahydrofuran (2-MeTHF) .
-
Enzyme Addition: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B/Novozym 435) .
-
Load: ~10-50 mg enzyme per mmol of substrate.
-
-
Incubation: Stir at 25–30 °C.
-
pH Control (Crucial): As hydrolysis proceeds, carboxylic acid is generated, dropping the pH.
-
Manual: Periodically add 1M NaOH dropwise to maintain pH ~7.0.
-
Automated: Use a pH-stat titrator.
-
-
Termination: Filter off the enzyme (can be recycled if immobilized). Acidify filtrate to pH 2-3 and extract with EtOAc.
Protocol C: Low-Temperature Lithium Hydroxide
Best for: General use if specialized reagents (Sn, Enzymes) are unavailable. Risk: Moderate risk of partial racemization.
Step-by-Step:
-
Cooling: Dissolve substrate in THF/H
O (3:1). Cool to 0 °C (ice bath). -
Reagent: Add LiOH (1.1 equiv) slowly. Do not use excess base.
-
Monitoring: Stir at 0 °C. Do not let the reaction warm to room temperature.
-
Quench: Immediately upon consumption of starting material, acidify with cold 1M HCl to pH 2-3.
-
Extraction: Rapidly extract into cold EtOAc.
Comparative Data Analysis
| Feature | NaOH/MeOH (Standard) | Me | Enzymes (Protocol B) | LiOH @ 0°C (Protocol C) |
| Racemization Risk | High (>20% ee loss) | Negligible (<1% ee loss) | Negligible (<1% ee loss) | Moderate (Variable) |
| Reaction pH | >12 | Neutral | 7.0 | >10 |
| Temperature | Reflux | 60-80 °C | 25 °C | 0 °C |
| Toxicity | Low | High (Tin) | None | Low |
| Scalability | High | Low (Cost/Waste) | High | High |
Troubleshooting & FAQs
Q1: My yield is low with the Enzymatic method (Protocol B).
-
Cause: The enzyme might be denatured by the methanol produced during hydrolysis or the pH dropped too low.
-
Fix: Ensure you are using a pH-stat to neutralize the acid as it forms. Switch co-solvent to 2-MeTHF or t-BuOMe, which are more biocompatible than THF or Acetone.
Q2: I see 5-10% racemization even with LiOH at 0°C.
-
Cause: Localized high concentration of base during addition.
-
Fix: Switch to LiOH/H
O (Evans conditions). The hydroperoxide anion is more nucleophilic but less basic (pKa ~11.6) than hydroxide (pKa ~15.7), reducing proton abstraction at the -position.
Q3: How do I remove the Tin by-products completely in Protocol A?
-
Fix: If the KHSO
wash is insufficient, stir the crude organic phase with a 10% aqueous solution of KF (Potassium Fluoride) for 30 minutes. The insoluble polymeric Bu SnF will precipitate and can be filtered off.
References
-
Nicolaou, K. C., et al. (2005).[3][4] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[3][4][5][6] Angewandte Chemie International Edition.[3]
-
Ren, J-W., et al. (2021).[1] Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide.[1] Organic Letters.[1]
-
Yang, R., et al. (2014).[7] Highly Efficient and Enzymatic Regioselective Undecylenoylation of Gastrodin in 2-Methyltetrahydrofuran-Containing Systems.[7] PLOS ONE.[7]
-
Ni, F., et al. (2021).[1] Triphenylphosphine oxide catalyzes amidation and esterification for an efficient synthesis of dipeptides, amides, and esters in good yields in less than 10 m without racemization.[1] Organic Chemistry Portal.
Sources
- 1. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient and Enzymatic Regioselective Undecylenoylation of Gastrodin in 2-Methyltetrahydrofuran-Containing Systems | PLOS One [journals.plos.org]
improving yield in the cyclization of malic acid derivatives to THF esters
Technical Support Center: Cyclization of Malic Acid Derivatives Subject: Optimizing Yield & Selectivity in THF Ester Synthesis Ticket ID: MAL-THF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the conversion of L-malic acid (and its esters) into tetrahydrofuran (THF) derivatives , specifically focusing on the critical cyclization step to form (S)-3-hydroxytetrahydrofuran (a key precursor for THF esters in antiretroviral synthesis).
The transformation generally follows the Reduction-Cyclodehydration pathway : Malic Acid Ester → 1,2,4-Butanetriol → 3-Hydroxytetrahydrofuran
Our analysis identifies three primary failure modes: Oligomerization during dehydration, Racemization of the C3 chiral center, and Extraction Losses due to high water solubility.
Diagnostic Workflow
The following logic tree outlines the decision-making process for selecting the optimal cyclization protocol based on your starting material and available equipment.
Figure 1: Decision matrix for selecting cyclization conditions based on precursor type and associated risks.
Troubleshooting Guides
Ticket #1: Low Yield During Cyclodehydration (The Triol Route)
User Report: "I reduced dimethyl malate to 1,2,4-butanetriol successfully, but the cyclization with p-TsOH yields only 40-50%. The NMR shows broad peaks suggesting polymers."
Root Cause Analysis: The cyclization of 1,2,4-butanetriol is a competition between intramolecular etherification (forming the 5-membered THF ring) and intermolecular etherification (forming linear polyethers). High concentrations and water accumulation favor polymerization.
Protocol Optimization:
-
Catalyst Switch: Move from sulfuric acid to p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 . p-TsOH is preferred for its solubility in organic azeotropes [1].
-
Azeotropic Water Removal (The Dean-Stark Method):
-
Solvent: Use Toluene or Xylene.
-
Mechanism: As the reaction produces water, it must be removed immediately to drive the equilibrium toward the cyclic ether (Le Chatelier’s principle).
-
Temperature: Maintain 110-140°C.
-
-
High Dilution: Run the reaction at <0.2 M concentration. This kinetically favors the intramolecular reaction (cyclization) over the intermolecular one (polymerization).
Recommended Protocol (Self-Validating):
-
Step 1: Dissolve 1,2,4-butanetriol (10 g) in Toluene (250 mL).
-
Step 2: Add p-TsOH monohydrate (0.5 mol%).
-
Step 3: Reflux with a Dean-Stark trap. Monitor water collection.
-
Validation: Reaction is complete when water collection ceases (theoretical: 1 equiv).
-
Expected Yield: 75-85%.
Ticket #2: Loss of Enantiomeric Excess (Racemization)
User Report: "Starting with L-malic acid (S-isomer), my final 3-hydroxy-THF has an ee of only 80%. Where am I losing chirality?"
Root Cause Analysis: Racemization typically occurs via an SN1-type mechanism where the secondary hydroxyl group (the chiral center) becomes activated and leaves, forming a transient carbocation, or through accidental elimination-hydration sequences.
Mechanistic Insight: In the direct dehydration of 1,2,4-butanetriol, the primary hydroxyls (C1 and C4) are more nucleophilic and less sterically hindered than the secondary C2-hydroxyl. However, if the C2-hydroxyl is protonated and water leaves, the chiral center is destroyed.
Corrective Actions:
-
Selective Activation: Ensure the reaction conditions favor the attack of the C4-hydroxyl onto the C1-carbon (or vice versa) rather than involving the C2 chiral center.
-
Temperature Control: Avoid temperatures >150°C, which promote elimination to dihydrofuran intermediates (which re-hydrate racemically).
-
Alternative Route (The Mesylate Strategy):
-
Instead of thermal dehydration, selectively tosylate/mesylate the primary alcohols of the reduced malate derivative.
-
Treat with a base (e.g., NaH or t-BuOK) at low temperature (0°C). This forces an SN2 displacement , which is stereospecific. Note: If the chiral center itself is activated (secondary mesylate), inversion will occur (Walden inversion).
-
Ticket #3: Product Isolation (The "Water Trap")
User Report: "The reaction looks good on TLC, but I recover almost nothing after aqueous workup. The product is stuck in the water phase."
Root Cause Analysis:
3-Hydroxytetrahydrofuran is a small, polar molecule with infinite water solubility. Standard EtOAc/Water extraction is ineffective (Partition coefficient
Extraction Protocol:
| Method | Efficiency | Notes |
|---|---|---|
| Standard Extraction | Poor (<30%) | Requires massive volumes of solvent (DCM or CHCl3). |
| Salting Out | Moderate (60%) | Saturate the aqueous phase with NaCl or K2CO3 before extracting with THF or Isopropanol. |
| Continuous Extraction | High (>90%) | Use a liquid-liquid continuous extractor with DCM for 12-24 hours. |
| Direct Distillation | High (>90%) | If high boiling solvents (e.g., DMSO) were avoided, distill the product directly from the crude mixture under reduced pressure. |
FAQ: Expert Insights
Q: Can I use heterogeneous catalysts to simplify purification? A: Yes. Zirconia-Alumina (Zr-Al) mixed oxides and Heteropolyacids (e.g., H4SiW12O40) supported on silica have shown excellent selectivity (>95%) for intramolecular cyclization [2]. These can be filtered off, eliminating the need for aqueous workup and reducing product loss.[1]
Q: I need to make the 3-acetoxy-THF ester. Should I cyclize the acetoxy-triol? A: No. It is chemically superior to cyclize the triol to 3-hydroxy-THF first, and then esterify (acetylate) the secondary alcohol. Ester groups on the precursor can migrate or hydrolyze under the acidic conditions required for cyclization.
Q: How do I prevent the formation of 2,5-dihydrofuran? A: 2,5-dihydrofuran results from the elimination of the secondary hydroxyl group. This is favored by strong mineral acids (H2SO4) and extreme heat. Switch to p-TsOH in refluxing toluene (110°C) to minimize this elimination pathway [3].
References
-
Vertex AI Search. (2025). Synthesis of S-(3)-hydroxy tetrahydrofuran. CN1887880A. 1
-
MDPI. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. 2
-
ChemicalBook. (2022). Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran. 3[4][5][6]
-
Sigma-Aldrich. (n.d.). (S)-(-)-1,2,4-Butanetriol Technical Service. 5[5][7]
Sources
- 1. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 4. "Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Cata" by Cody D. Amann, Fnu Khushboo et al. [irl.umsl.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A disconnect between high affinity binding and efficient regulation by antifolates and purines in the tetrahydrofolate (THF) riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
troubleshooting low enantiomeric excess in THF-3-carboxylate synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the asymmetric synthesis of tetrahydrofuran-3-carboxylate and its derivatives. Achieving high enantiomeric excess (ee) is critical for the biological activity and regulatory approval of many pharmaceutical intermediates, and this resource provides in-depth, field-proven insights to help you navigate the complexities of your stereoselective reactions.
Core Troubleshooting Workflow
A low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis.[1] Before delving into specific reaction parameters, it is essential to follow a logical workflow to systematically identify the root cause of the problem. The following diagnostic flowchart provides a structured approach to troubleshooting.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess is low and varies between runs. What is the first step?
A1: The first and most critical step is to confirm that your analytical method for determining ee is accurate and reproducible.[2] An unreliable analytical method can send your troubleshooting efforts in the wrong direction. Before you modify any reaction parameters, you must have complete confidence in your ability to measure the outcome.
Causality: Enantiomeric excess is a calculated value based on the relative quantification of two enantiomers.[3] Methods like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are most common.[4] If the peaks for the two enantiomers are not well-separated (a chromatographic resolution of >1.5 is recommended), the integration and resulting ee calculation will be inaccurate.[5]
Actionable Advice:
-
Verify Resolution: Check the resolution between the enantiomer peaks in your chromatogram. If it is less than 1.5, the separation method needs optimization.
-
Analyze a Racemic Standard: Synthesize or purchase a racemic sample of your THF-3-carboxylate product. When analyzed, this sample should give a 50:50 ratio of enantiomers (ee = 0%).[3] If your method shows a significant deviation, it indicates a bias in detection or integration.
-
Method Validation: Perform a basic validation of your analytical method for accuracy and precision by analyzing samples of known enantiomeric composition.[5]
Q2: How can I be sure my analytical method for determining ee is reliable?
A2: A reliable analytical method is the cornerstone of any asymmetric synthesis project. Chiral HPLC is often the gold standard.[4]
Causality: The separation of enantiomers on a Chiral Stationary Phase (CSP) depends on the formation of transient diastereomeric complexes, which have different stabilities and energies.[4] The choice of CSP, mobile phase, and temperature can dramatically affect the separation.
Protocol 1: Basic Validation of a Chiral HPLC Method
-
Objective: To confirm the accuracy and reliability of the chiral HPLC method for determining the ee of a target THF-3-carboxylate.
-
Materials:
-
Racemic standard of the target compound.
-
Enantioenriched sample (if available, or use the output from a trial reaction).
-
Chiral HPLC column (e.g., polysaccharide-based CSPs like derivatized cellulose or amylose are versatile).[4]
-
HPLC-grade solvents for the mobile phase.
-
-
Procedure:
-
Step 1 (Method Development): Develop a method that provides baseline separation (Resolution > 1.5) for the two enantiomers. Screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) and flow rates.
-
Step 2 (Racemic Analysis): Inject the racemic standard. The resulting chromatogram should show two peaks of equal area (within a small margin of error, e.g., <1%). The calculated ee should be 0%.
-
Step 3 (Enriched Analysis): Inject your enantioenriched sample. Record the retention times and peak areas.
-
Step 4 (Spiking): Spike the enantioenriched sample with a small amount of the racemic standard and re-inject. The peak corresponding to the minor enantiomer should increase in area, confirming peak identity.
-
-
Data Analysis: Calculate enantiomeric excess using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | > 1.5 | Ensures accurate peak integration. |
| Racemic ee | 0% ± 1% | Confirms no analytical bias. |
| Peak Identification | Confirmed by spiking | Ensures correct assignment of major/minor peaks. |
| Caption: Key parameters for validating a chiral HPLC method. |
Q3: What impact do substrate and reagent purity have on enantioselectivity?
A3: The purity of all starting materials—substrate, reagents, and even solvents—is paramount.[5] Trace impurities can have a significant negative impact on enantioselectivity by acting as inhibitors, competing substrates, or catalyst poisons.[1][5]
Causality:
-
Catalyst Poisoning: Impurities with strongly coordinating groups (e.g., unprotected amines, thiols, or residual halides from a previous synthetic step) can bind irreversibly to the metal center of a catalyst, deactivating it.[5]
-
Background Reactions: Achiral impurities can promote a non-selective background reaction, producing a racemic version of the product and eroding the overall ee.
-
Inhibition: Some impurities may reversibly bind to the catalyst, slowing down the desired asymmetric transformation and allowing less selective pathways to dominate.
Caption: The impact of impurities on catalyst activity and reaction outcome.
Protocol 2: Substrate and Reagent Purification
-
Solid Substrates: Recrystallization from an appropriate solvent system is a highly effective method for removing impurities.
-
Liquid Substrates: Distillation, particularly under reduced pressure for high-boiling compounds, is recommended.
-
General: Flash column chromatography can be used to separate the desired material from closely related impurities.
Q4: The literature reports high ee at -78°C, but my cooling is inconsistent. How critical is precise temperature control?
A4: Extremely critical. Temperature is one of the most significant factors influencing enantioselectivity.[6] In many asymmetric reactions, a decrease in temperature leads to a substantial increase in enantiomeric excess.[7]
Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states that lead to the (R) and (S) enantiomers. According to the Eyring equation, this energy difference is related to the ratio of the rate constants (k_R / k_S). The relationship has a temperature dependency:
ln(k_R / k_S) = - ΔΔH‡/RT + ΔΔS‡/R
A lower temperature (T) amplifies the effect of the enthalpy difference (ΔΔH‡), often leading to a higher ratio of the enantiomers and thus a higher ee.[8] Inconsistent temperature control can lead to variable ΔΔG‡, causing significant run-to-run variability in your results. Some reactions are even known to invert their enantioselectivity based on temperature changes.[9]
| Temperature | Hypothetical ΔΔG‡ (kcal/mol) | Resulting ee (%) |
| 25 °C (298 K) | 1.5 | 80.3 |
| 0 °C (273 K) | 1.5 | 83.3 |
| -40 °C (233 K) | 1.5 | 89.1 |
| -78 °C (195 K) | 1.5 | 94.1 |
| Caption: Theoretical impact of temperature on enantiomeric excess for a constant ΔΔG‡. |
Actionable Advice:
-
Use a Cryostat: For temperatures below -20°C, a cryostat provides much more stable and reliable cooling than a simple ice or dry ice/acetone bath.
-
Monitor Internal Temperature: Place a thermocouple directly in the reaction mixture (protected by a glass sheath if necessary) to monitor the actual internal temperature, not just the bath temperature.
-
Slow Additions: If adding a reagent generates an exotherm, perform the addition very slowly via syringe pump to allow the cooling bath to dissipate the heat and maintain a constant internal temperature.
Q5: I'm using the prescribed solvent, but could it be the source of my issues? How do solvents affect enantioselectivity?
A5: Yes, the solvent is not merely an inert medium; it can play a profound role in determining the stereochemical outcome of a reaction.[10] Even using the correct solvent from a bottle that is old or improperly stored can introduce detrimental impurities (e.g., water, peroxides).
Causality: Solvents influence enantioselectivity through several mechanisms:
-
Solvation of Transition States: Solvents can preferentially stabilize one of the diastereomeric transition states over the other.[11] For example, a hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP) can interact with a catalyst or substrate, altering the steric and electronic environment of the active site and enhancing enantioselectivity in some systems.[11]
-
Catalyst Aggregation: In some cases, the solvent affects the aggregation state of the catalyst. The monomeric form of a catalyst might be highly selective, while dimers or higher-order aggregates are less selective or even inactive.[5]
-
Substrate Conformation: The solvent can influence the conformational equilibrium of the substrate, favoring a conformation that reacts more selectively.
Actionable Advice:
-
Use High-Purity, Anhydrous Solvent: Always use freshly purified or anhydrous-grade solvents. For many stereoselective reactions, it is best practice to distill the solvent from an appropriate drying agent immediately before use.
-
Degas the Solvent: Remove dissolved oxygen, which can degrade sensitive catalysts, by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Solvent Screening: If results remain poor, consider performing a small-scale screen of different solvents (e.g., THF, Toluene, Dichloromethane, Diethyl Ether) to find the optimal medium for your specific substrate-catalyst system.[6]
References
- Chiral Brønsted Acid Catalyzed Enantioconvergent Synthesis of Chiral Tetrahydrocarbazoles with Allenylsilanes from Racemic Indolylmethanols. Google Scholar.
- Troubleshooting low enantiomeric excess in asymmetric c
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropan
- Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric C
- Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology (RSC Publishing).
- Solvent effect on enantioselectivity.
- Determination of enantiomeric excess.
- Enantiomeric excess - Wikipedia. Wikipedia.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rot
- Temperature drop triggers chirality twist. Chemistry World.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
chiral shift reagents for analyzing tetrahydrofuran-3-carboxylates
An In-Depth Guide to Chiral Shift Reagents for the NMR Analysis of Tetrahydrofuran-3-carboxylates
For researchers in medicinal chemistry and materials science, the stereochemical purity of chiral building blocks is paramount. Tetrahydrofuran derivatives, particularly those with stereocenters at the 3-position, are prevalent motifs in natural products and pharmaceuticals. Verifying the enantiomeric excess (e.e.) of intermediates like tetrahydrofuran-3-carboxylates is a critical step that demands a rapid, reliable, and precise analytical method.
While chiral chromatography is a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented with Chiral Lanthanide Shift Reagents (CLSRs), offers a powerful and often faster alternative for determining enantiomeric purity directly in the NMR tube. This guide provides a comprehensive comparison of CLSRs for the analysis of tetrahydrofuran-3-carboxylates, detailing the underlying principles, experimental protocols, and a comparative analysis against other techniques.
The Principle: Unmasking Enantiomers with Paramagnetic Probes
Enantiomers are chemically identical in an achiral environment, meaning their standard NMR spectra are indistinguishable.[1] The magic of CLSRs lies in their ability to create a temporary chiral environment within the NMR tube.
CLSRs are organometallic complexes containing a paramagnetic lanthanide ion, such as Europium (Eu) or Praseodymium (Pr), coordinated to a chiral, enantiomerically pure organic ligand.[2] The mechanism proceeds as follows:
-
Lewis Acid-Base Interaction : The lanthanide ion in the CLSR is a Lewis acid. It reversibly coordinates with a Lewis basic functional group on the substrate molecule.[1][2] For a tetrahydrofuran-3-carboxylate, the primary site of interaction is the carbonyl oxygen of the ester.
-
Formation of Diastereomeric Complexes : When a chiral, enantiomerically pure CLSR interacts with a racemic mixture of the substrate, two transient diastereomeric complexes are formed (e.g., [R-substrate]-[S-reagent] and [S-substrate]-[S-reagent]).[2][3]
-
Induction of Pseudocontact Shifts : The paramagnetic lanthanide ion generates its own local magnetic field. This field influences the nuclei of the complexed substrate, inducing significant changes in their chemical shifts. This phenomenon is known as the Lanthanide-Induced Shift (LIS).[2]
-
Spectral Differentiation : Because the two diastereomeric complexes have different spatial arrangements, the nuclei of the bound enantiomers experience different induced shifts. The result is the splitting of a single resonance peak from the racemic mixture into two distinct peaks, one for each enantiomer. The relative area of these two peaks, determined by integration, directly corresponds to the ratio of the enantiomers in the sample.
Caption: Experimental workflow for e.e. determination using a Chiral Lanthanide Shift Reagent.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the tetrahydrofuran-3-carboxylate sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a dry, aprotic deuterated solvent (CDCl₃ is a common choice).
-
Causality: Anhydrous conditions are critical. [4]Water is a Lewis base and will compete with the substrate for coordination to the lanthanide ion, reducing the effectiveness of the shift reagent. [5]
-
-
Acquire Initial Spectrum:
-
Obtain a standard ¹H NMR spectrum of your sample before adding any shift reagent. [2]This serves as a crucial reference to confirm the identity of the signals and observe the magnitude of the induced shifts.
-
-
Incremental Addition of CLSR:
-
Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent or add a small, pre-weighed amount (e.g., 0.1 to 0.2 molar equivalents relative to the substrate) directly to the NMR tube. [5]
-
-
Acquire Spectrum and Titrate:
-
Securely cap and gently invert the NMR tube several times to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Compare this spectrum to the initial one. You should observe downfield shifts of the protons closest to the carboxylate group.
-
Continue adding small increments of the CLSR, acquiring a spectrum after each addition, until you achieve baseline resolution of a chosen signal for the two enantiomers. [5][4]Protons on the tetrahydrofuran ring, particularly those at the 2 and 4 positions, are excellent candidates for observation.
-
-
Integration and Calculation:
-
Once optimal separation is achieved, carefully integrate the area under the two resolved peaks. Let the integrations be I₁ and I₂.
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
-
-
Troubleshooting and Optimization
-
Problem: Significant peak broadening is observed, making accurate integration difficult.
-
Cause: The paramagnetic nature of the lanthanide ion can cause line broadening. [2][6]This effect is exacerbated at higher CLSR concentrations.
-
Solution: Use the minimum amount of shift reagent necessary to achieve baseline resolution. [4]Acquiring the spectrum at a slightly elevated temperature can sometimes sharpen the signals.
-
-
Problem: The desired signals are shifted into another crowded region of the spectrum.
-
Solution: Switch to a shift reagent that induces shifts in the opposite direction, such as Pr(hfc)₃.
-
-
Problem: Poor or no signal separation is achieved.
Comparative Analysis: CLSR-NMR vs. Alternative Techniques
While CLSR-NMR is a powerful tool, it's important to understand its place among other common methods for chiral analysis.
| Feature | NMR with Chiral Shift Reagent | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes in solution. | Differential interaction with a chiral stationary phase. [7] | Differential interaction with a chiral stationary phase in the gas phase. [8] |
| Sample Prep | Simple dissolution in a deuterated solvent. Anhydrous conditions are key. | Dissolution in mobile phase; may require filtering. | Often requires derivatization to increase volatility and thermal stability. [7][8] |
| Speed | Very fast; results can often be obtained in under an hour. [5] | Slower; method development and run times can be significant. | Moderate to slow, depending on method development and run times. |
| Sample Recovery | Yes, the sample is non-destructively analyzed and can be recovered. | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Information | Provides direct measure of e.e. from the spectrum. Does not give absolute configuration without standards. | Provides e.e. and retention times. Does not give absolute configuration without standards. | Provides e.e. and retention times. Does not give absolute configuration without standards. [8] |
| Key Advantage | Speed and simplicity for direct analysis in the NMR tube. [8] | High precision, accuracy, and established robustness for a wide range of compounds. [9] | Excellent resolution for volatile and thermally stable compounds. [8] |
| Key Limitation | Potential for line broadening, which can affect accuracy. [2]Requires a Lewis basic site on the analyte. [2] | Method development can be complex and time-consuming. | Limited to volatile analytes; derivatization adds complexity. [8] |
Conclusion
The use of chiral lanthanide shift reagents in NMR spectroscopy is a highly effective and efficient method for determining the enantiomeric excess of tetrahydrofuran-3-carboxylates. Its primary advantages of speed, simple sample preparation, and non-destructive nature make it an invaluable tool for reaction monitoring and rapid purity assessment in research and development settings. While line broadening must be managed by careful titration, the direct insight provided often outweighs this limitation. For routine quality control where high throughput and validated precision are required, chiral HPLC remains a dominant technique, but for the synthetic chemist requiring immediate feedback, CLSR-NMR is an unparalleled analytical ally.
References
- Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives - Benchchem. (n.d.).
- Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy - Benchchem. (n.d.).
- Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652.
- Has anyone ever used Eu(fod)3 to determine enantiomeric excess? - ResearchGate. (2015).
- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT.
- Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (n.d.). PubMed.
- NMR Shift Reagents. (2024). Chemistry LibreTexts.
- Eu(hfc)3 - Wikipedia. (n.d.).
- Lanthanide shift reagents in nmr. (n.d.). Slideshare.
- Whitesides, G. M., & Lewis, D. W. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Journal of the American Chemical Society, 93, 5914-5916.
- NMR Shift reagents. (n.d.). Slideshare.
- Chiral Shift Reagents Definition. (2025). Fiveable.
- Water-Soluble Chiral Shift Reagents for High-Field NMR. (n.d.). TCI Chemicals.
- Determination of enantiomeric excess. (n.d.).
- A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers - Benchchem. (n.d.).
- Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? (2020). Chemistry Notes.
- Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. (n.d.). ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
Definitive Guide to Enantiomeric Resolution: Distinguishing (S)-Isomers from Racemates via Chiral Gas Chromatography
Executive Summary: The Stereochemical Imperative
In pharmaceutical development, chirality is not merely a structural detail; it is a determinant of safety and efficacy. Following the 1992 FDA policy statement on stereoisomeric drugs, the development of racemates (50:50 mixtures) has largely been superseded by the requirement to characterize individual enantiomers.
While High-Performance Liquid Chromatography (HPLC) is often the default for final drug substances, Chiral Gas Chromatography (GC) remains the superior choice for volatile intermediates, raw materials, and specific classes of terpenes and alcohols. This guide provides a technical roadmap for researchers to distinguish a pure (S)-isomer from a racemate, emphasizing that elution order is not predictable by theory alone and requires rigorous experimental validation.
Mechanistic Insight: The Thermodynamics of Separation
Unlike achiral chromatography, which separates based on boiling point (volatility) and polarity, chiral GC relies on the formation of transient diastereomeric complexes.
The Cyclodextrin "Handshake"
The most common stationary phases in chiral GC are Cyclodextrin (CD) derivatives . These are cyclic oligosaccharides with a "bucket" shape:
-
Hydrophobic Cavity: Accepts the non-polar portion of the analyte (inclusion complex).
-
Hydrophilic Rim: Derivatized with functional groups (methyl, acetyl, tert-butyldimethylsilyl) to interact with the analyte’s functional groups via hydrogen bonding and dipole-dipole interactions.
For separation to occur, the (R) and (S) enantiomers must have different free energies of binding (
Figure 1: The thermodynamic basis of chiral separation. Differential binding constants (K) between the enantiomers and the stationary phase result in distinct retention times.
Strategic Comparison: Why Chiral GC?
Before developing a method, confirm that GC is the correct tool. Chiral GC is preferred for volatile, non-polar to moderately polar compounds (MW < 500 Da).
| Feature | Chiral GC | Chiral HPLC | Polarimetry |
| Primary Mechanism | Volatility + Inclusion Complex | Solvation + 3-Point Interaction | Optical Rotation (Bulk Property) |
| Analyte Scope | Volatiles (Alcohols, Esters, Ketones) | Non-volatiles, Thermolabile drugs | Pure bulk samples only |
| Sensitivity | High (FID/MS can detect ppm impurities) | Moderate (UV/Vis) | Low (Requires mg quantities) |
| Enantiomeric Excess | Direct measurement of each peak | Direct measurement | Calculated (prone to impurity errors) |
| Cost per Run | Low (Gas carrier, durable columns) | High (Solvents, waste disposal) | Low |
| Speed | Fast (10–30 mins) | Slow to Moderate | Instant |
Method Development Protocol
Step 1: Column Selection
The size of the analyte determines the CD ring size required.
- -DEX (Beta-Cyclodextrin): 7 glucose units.[1] The workhorse for most pharmaceuticals and intermediates.
- -DEX (Gamma-Cyclodextrin): 8 glucose units.[1] Used for larger molecules (e.g., multicyclic rings).
- -DEX (Alpha-Cyclodextrin): 6 glucose units.[1] Used for small molecules (e.g., small epoxides).
Step 2: Derivatization (If Necessary)
If the analyte has strong hydrogen donors (e.g., free hydroxyls or amines) that cause peak tailing, or if it is not sufficiently volatile, derivatization is mandatory.
-
Reagent: Trifluoroacetic anhydride (TFAA) or Acetyl chloride.
-
Effect: Converts polar -OH/-NH groups into esters/amides, improving peak shape and often enhancing chiral recognition by "locking" the conformation.
Step 3: The "Spiking" Experiment (Critical)
You cannot predict elution order. The (S)-isomer might elute before or after the (R)-isomer depending on the specific column chemistry (e.g., permethylated vs. tert-butyldimethylsilylated phases).
-
The Rule: You must run the racemate first to establish the separation, then "spike" the racemate with your pure (S)-standard to identify which peak grows.
Experimental Workflow: Distinguishing (S)-Isomer
Scenario: You have a sample of Target X (suspected (S)-isomer) and need to confirm its enantiomeric purity against a Racemic Standard.
Reagents & Equipment[2][3][4]
-
GC System: Split/Splitless injector, FID detector (or MS).
-
Column: Rt-
DEXsa (or equivalent), 30m x 0.25mm x 0.25µm.[2] -
Carrier Gas: Helium or Hydrogen (constant flow, 1.5 mL/min).
-
Standards: Racemic Target X, Pure (S)-Target X (Reference Standard).
Protocol Steps
-
Racemate Optimization (The Baseline):
-
Inject the Racemic Standard (50:50 mix).
-
Adjust temperature ramp. Tip: Slower ramps (1-2°C/min) often improve resolution (
) in chiral GC. -
Goal: Achieve baseline separation (
) between two peaks of equal area.
-
-
Sample Injection:
-
The Co-Injection (Spiking) Validation:
-
Mix 50
L of Racemic Standard + 25 L of Unknown Sample. -
Inject this mixture.
-
Interpretation:
-
If the first peak increases in area relative to the second, your unknown corresponds to the first eluting isomer.
-
If the second peak increases, your unknown is the second eluting isomer.
-
-
Figure 2: Decision tree for confirming enantiomeric identity. The spiking step eliminates ambiguity caused by retention time shifts.
Data Analysis & Reporting
Once the peaks are identified, quantify the purity using the Enantiomeric Excess (
-
Racemate:
-
Pure (S):
-
High Quality Intermediate: Typically
Reporting Standard:
"The enantiomeric excess was determined to be 99.2% by chiral GC (Rt-
References
-
Food and Drug Administration (FDA). (1992).[5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link][6]
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
